Pyrido[2,3-g]quinoline-5,10-dione
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Overview
Description
Pyrido[2,3-g]quinoline-5,10-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system consisting of a pyridine ring and a quinoline ring, with two ketone groups at positions 5 and 10
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-g]quinoline-5,10-dione typically involves a multi-step process. One common method is the cycloaddition reaction between thiazolidine derivatives and quinoline-5,8-dione, using silver carbonate and DBU as a base . Another approach involves the Diels-Alder reaction between quinoline-5,8-dione and a 2-azadiene, formed by the decomposition of 2-aryl-1,3-thiazolidine ethyl esters .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic strategies developed in laboratory settings can be scaled up for industrial applications. These methods often involve optimizing reaction conditions to improve yield and purity, as well as employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated quinolines, and various substituted quinoline compounds, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which pyrido[2,3-g]quinoline-5,10-dione exerts its effects is primarily through DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the DNA replication process and leading to cell death . Additionally, it may inhibit topoisomerase enzymes, further preventing DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-g]quinoline-5,10-dione: Similar in structure but with different biological activities.
Dihydrothieno[2,3-g]quinoline-4,9-dione: Another related compound with potential anticancer properties.
Benzo[g]isoquinoline-5,10-dione: Exhibits similar DNA intercalating properties.
Uniqueness
Pyrido[2,3-g]quinoline-5,10-dione stands out due to its specific substitution pattern and the presence of two ketone groups, which contribute to its unique electronic properties and biological activities. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it particularly effective as an anticancer agent.
Properties
CAS No. |
91652-10-7 |
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Molecular Formula |
C12H6N2O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
pyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)12(16)8-4-2-6-14-10(8)11/h1-6H |
InChI Key |
HILDJXJQSAPDCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C(C2=O)N=CC=C3)N=C1 |
Origin of Product |
United States |
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